Bendiocarb

Descripción

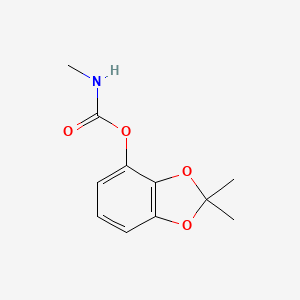

This compound is a carbamate ester and a member of benzodioxoles. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a carbamate insecticide and an agrochemical. It is functionally related to a methylcarbamic acid.

This compound is a synthetic benzodioxole compound and carbamate acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a highly toxic, white, odorless crystalline solid, and exposure occurs by inhalation, ingestion, or contact.

This compound is a carbamate pesticide. This compound is a carbamate insecticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. All this compound-containing products in the United States were recently cancelled, after its manufacturers voluntarily chose to pull their products off the market, rather than conduct additional safety studies required by the EPA. In other countries, this compound is still used in homes, industrial plants, and food storage sites to control bedbugs, mosquitoes, flies, wasps, ants, fleas, cockroaches, silverfish, and ticks but can be used against a wide variety of insects as well as snails and slugs. It is one of 12 insecticides recommended by the World Health Organization for use in malaria control. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps.

FICAM 80W contains 80% of the above chemical cpd as the active ingredient

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2,2-dimethyl-1,3-benzodioxol-4-yl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2)15-8-6-4-5-7(9(8)16-11)14-10(13)12-3/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGGRYVFLWGFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=C(O1)C(=CC=C2)OC(=O)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Record name | BENDIOCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032327 | |

| Record name | Bendiocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bendiocarb is a white solid. Melting point 265 °F (129-130 °C). Insoluble in water. Used as a contact insecticide., Odorless white crystals formulated as dusts, granules, wettable powders, and sprays; [EXTOXNET], White solid. | |

| Record name | BENDIOCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bendiocarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1760 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENDIOCARB (FICAM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/781 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 260 mg/L at 25 °C, 200 g/kg acetone; 100 g/kg dichloromethane; 200 g/kg dioxane; 40 g/kg benzene; 10 g/kg ethanol, 350 ppm in hexane, In dichloromethane 200-300, acetone 15-200, methanol 75-100, ethyl acetate 60-75, p-xylene 11.7, n-hexane 0.225 (all in g/L, 20 °C), Solubility in kerosene 0.03% | |

| Record name | BENDIOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.25 g/cu cm at 20 °C | |

| Record name | BENDIOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

1.25 | |

| Record name | BENDIOCARB (FICAM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/781 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.0000345 [mmHg], 4.6 mPa /3.45X10-5 mm Hg/ at 25 °C, 5x10-6 mmHg | |

| Record name | Bendiocarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1760 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENDIOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENDIOCARB (FICAM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/781 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

White powder, White solid, Colorless, crystalline solid | |

CAS No. |

22781-23-3 | |

| Record name | BENDIOCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bendiocarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22781-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bendiocarb [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022781233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bendiocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bendiocarb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENDIOCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFH0ZU0A5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENDIOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENDIOCARB (FICAM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/781 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

129.6 °C, "265 °F" | |

| Record name | BENDIOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENDIOCARB (FICAM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/781 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Bendiocarb's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bendiocarb, a carbamate insecticide, exerts its neurotoxic effects through the potent and reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide provides a detailed examination of the molecular mechanism of this inhibition, supported by quantitative data, experimental protocols, and visual diagrams. This compound's interaction with AChE involves the carbamoylation of a serine residue within the enzyme's active site, leading to a temporary inactivation and the accumulation of the neurotransmitter acetylcholine. This disruption of cholinergic signaling results in the characteristic symptoms of this compound toxicity.

Core Mechanism of Acetylcholinesterase Inhibition

This compound is classified as a reversible inhibitor of acetylcholinesterase.[1] The primary mechanism of action involves the transfer of the N-methylcarbamoyl group from this compound to the hydroxyl group of a serine residue (Ser200 in human AChE) located in the esteratic site of the enzyme's active gorge.[2] This process, known as carbamoylation, forms a transient covalent bond and renders the enzyme incapable of hydrolyzing its natural substrate, acetylcholine.[2]

The accumulation of acetylcholine in the synaptic cleft leads to the hyperstimulation of muscarinic and nicotinic receptors, resulting in a state of cholinergic crisis characterized by a range of symptoms from excessive salivation and muscle tremors to paralysis and respiratory failure.[3][4]

Unlike organophosphate inhibitors, the carbamoylated enzyme is relatively unstable and can undergo spontaneous hydrolysis, a process called decarbamoylation. This regenerates the active enzyme, making the inhibition by this compound reversible. The half-life of the inhibited enzyme is approximately 30 minutes.

Quantitative Inhibition Data

The potency of this compound as an acetylcholinesterase inhibitor has been quantified through various studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters in assessing its efficacy.

| Parameter | Species/Enzyme | Value | Reference |

| Ki | Human Acetylcholinesterase | 111 nM | |

| IC50 | German Cockroach (Blattella germanica) - 2nd stage nymph | <0.5 mg/ft² | |

| IC50 | Yellow Fever Mosquito (Aedes aegypti) - adult | <0.03 mg/ft² |

Kinetics of Inhibition: Carbamoylation and Decarbamoylation

The overall inhibition process can be described by a two-step kinetic model involving the initial formation of a reversible enzyme-inhibitor complex followed by the carbamoylation of the enzyme. The subsequent decarbamoylation step determines the duration of inhibition.

Detailed Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following protocol outlines a generalized procedure for determining the IC50 value of this compound for acetylcholinesterase using the widely accepted Ellman's method. This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Purified acetylcholinesterase (e.g., from electric eel or recombinant human)

-

This compound (analytical standard)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of desired concentrations.

-

Prepare working solutions of ATCI and DTNB in phosphate buffer.

-

Prepare a working solution of acetylcholinesterase in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add a defined volume of phosphate buffer to each well.

-

Add a specific volume of the different this compound dilutions to the test wells. For control wells (100% enzyme activity), add the same volume of buffer or the solvent used for this compound.

-

Add a defined volume of the DTNB solution to all wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-10 minutes).

-

-

Enzyme Reaction and Measurement:

-

Initiate the enzymatic reaction by adding a specific volume of the acetylcholinesterase solution to all wells.

-

Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each this compound concentration and the control.

-

Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.

-

Visualizing the Mechanism and Pathways

To better understand the complex processes involved, the following diagrams illustrate the mechanism of action, a typical experimental workflow, and the affected signaling pathway.

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Caption: Workflow for determining the IC50 of this compound.

Caption: Cholinergic signaling pathway disruption by this compound.

Structure-Activity Relationship

This compound is a member of the benzodioxole carbamate family. The insecticidal activity of carbamates is highly dependent on their structural complementarity to the active site of acetylcholinesterase. Key structural features that influence the inhibitory potency of benzodioxolyl carbamates include:

-

The Carbamate Moiety: The N-methylcarbamate group is crucial for the carbamoylation of the serine residue in the AChE active site.

-

The Benzodioxole Ring: This ring system contributes to the binding affinity of the molecule within the active site gorge. Modifications to the substituents on this ring can significantly alter the inhibitory activity.

-

The Linker: The nature of the chemical linkage between the carbamate group and the aromatic ring system influences the overall conformation and fit of the inhibitor in the active site.

Studies on analogues of this compound could further elucidate the specific structural requirements for potent and selective inhibition of acetylcholinesterase.

Downstream Signaling Effects

The inhibition of acetylcholinesterase by this compound and the subsequent accumulation of acetylcholine can trigger a cascade of downstream signaling events. This prolonged stimulation of cholinergic receptors can lead to alterations in gene expression. For instance, exposure to this compound has been shown to upregulate the expression of muscle-type nicotinic cholinergic receptor subunit genes. This suggests a compensatory mechanism in response to the persistent receptor activation. Furthermore, disruptions in cholinergic signaling can impact various physiological processes, including immune responses and metabolic pathways.

Conclusion

This compound's efficacy as an insecticide is directly attributable to its role as a potent, yet reversible, inhibitor of acetylcholinesterase. The carbamoylation of the enzyme's active site serine leads to a temporary but profound disruption of cholinergic neurotransmission. Understanding the quantitative aspects of this inhibition, the kinetics of the interaction, and the downstream cellular consequences is paramount for the development of more selective and safer insect control agents and for assessing the toxicological risks to non-target organisms. Further research into the specific carbamoylation and decarbamoylation rates for this compound and detailed structure-activity relationship studies will provide a more complete picture of its molecular interactions and pave the way for the rational design of novel acetylcholinesterase inhibitors.

References

- 1. This compound | C11H13NO4 | CID 2314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 22781-23-3 | Benchchem [benchchem.com]

- 3. Effect of pesticide bendiocarbamate on distribution of acetylcholine- and butyrylcholine-positive nerves in rabbit's thymus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase inhibitors: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Toxicological Profile of Bendiocarb in Mammalian vs. Insect Cell Lines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bendiocarb, a carbamate insecticide, exhibits a well-established selective toxicity, demonstrating significantly higher potency against insects than mammals. This differential effect is primarily attributed to its potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both phyla. However, the underlying toxicological profile at the cellular level reveals nuances in cytotoxicity, metabolic pathways, and off-target effects that contribute to this selectivity. This technical guide provides a comprehensive comparison of the toxicological effects of this compound on mammalian and insect cell lines, integrating quantitative data, detailed experimental methodologies, and visual representations of key cellular pathways. The data compiled herein indicates that while both mammalian and insect cells are susceptible to this compound-induced cytotoxicity, insect cells consistently demonstrate a higher sensitivity to the compound. This is evidenced by the lower concentrations of this compound required to inhibit cell proliferation. The primary mechanism of action, acetylcholinesterase inhibition, is a key driver of this toxicity. Furthermore, this document elucidates the impact of this compound on distinct signaling pathways in each cell type, highlighting the disruption of the octopaminergic pathway in insects and a potential, albeit less defined, interaction with the PI3K/Akt/mTOR pathway in mammalian cells, particularly in the context of apoptosis.

Comparative Cytotoxicity

The in vitro cytotoxicity of this compound has been evaluated across various mammalian and insect cell lines. The primary endpoints measured are typically cell viability and proliferation, often assessed by MTT or similar assays, and cell membrane integrity, measured by lactate dehydrogenase (LDH) leakage.

Quantitative Cytotoxicity Data

The available data consistently demonstrates that insect cell lines are more sensitive to the cytotoxic effects of this compound than mammalian cell lines. A summary of the key findings is presented in the tables below.

| Cell Line | Organism | Tissue of Origin | Parameter | Value | Reference |

| Mammalian Cell Lines | |||||

| L929 | Mouse | Fibroblast | LC50 | 90 µg/mL | [1] |

| MDA-MB-231 | Human | Breast Cancer | Cytotoxic Range | 10 - 100 µg/mL | [2] |

| WBF344 | Rat | Liver (Epithelial) | Effective Concentration (Proliferation Inhibition) | 10⁻¹ - 10⁻³ M | [3] |

| RK13 | Rabbit | Kidney | Effective Concentration (Proliferation Inhibition) | 10⁻¹ M | [3] |

| Insect Cell Line | |||||

| Sf21 | Spodoptera frugiperda (Fall Armyworm) | Ovary | Effective Concentration (Proliferation Inhibition) | 10⁻¹ - 10⁻⁵ M | [3] |

Table 1: Comparative Cytotoxicity of this compound in Mammalian and Insect Cell Lines.

| Cell Line | Organism | Highest Concentration Tested | LDH Leakage Observed | Reference |

| Mammalian Cell Lines | ||||

| WBF344 | Rat | 10⁻¹ M | Yes | |

| RK13 | Rabbit | 10⁻¹ M | Yes | |

| Insect Cell Line | ||||

| Sf21 | Spodoptera frugiperda | 10⁻¹ M | No |

Table 2: Comparative Cell Membrane Damage (LDH Leakage) Induced by this compound.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for this compound in both insects and mammals is the inhibition of acetylcholinesterase (AChE). This compound reversibly carbamylates the serine hydroxyl group in the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft and subsequent overstimulation of the nervous system.

In Vitro Acetylcholinesterase Inhibition

Biochemical assays confirm the potent inhibitory effect of this compound on AChE.

| Enzyme Source | Parameter | Value | Reference |

| Cockroach Neurons | ED50 | 0.10 µM |

Table 3: In Vitro Acetylcholinesterase Inhibition by this compound.

Affected Signaling Pathways

Beyond direct enzyme inhibition, this compound has been shown to modulate intracellular signaling pathways, with distinct effects observed in insect and mammalian cells.

Insect Cells: Disruption of the Octopaminergic Pathway

In insects, this compound exposure has been demonstrated to interfere with the octopaminergic signaling pathway, a critical regulator of various physiological processes. Studies in cockroaches have shown that this compound leads to a reduction in cyclic AMP (cAMP) levels and a subsequent decrease in the activity of both Protein Kinase A (PKA) and Protein Kinase C (PKC).

Mammalian Cells: Potential Involvement of the PI3K/Akt/mTOR Pathway

In mammalian cells, particularly in the context of cancer cell lines, this compound has been shown to induce apoptosis and DNA damage. While direct evidence in non-cancerous mammalian cell lines is limited, studies on other carbamates and the observed apoptotic effects of this compound suggest a potential interaction with the PI3K/Akt/mTOR pathway, a key regulator of cell survival, proliferation, and apoptosis. It is hypothesized that this compound-induced cellular stress may lead to the inhibition of this pro-survival pathway, thereby promoting apoptosis.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cell Culture

-

Mammalian Cell Lines (L929, WBF344, RK13, MDA-MB-231): Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Insect Cell Line (Sf21): Cells are cultured in a serum-free insect cell culture medium (e.g., Sf-900 II SFM) at 27°C in a non-humidified, non-CO₂ incubator.

Cytotoxicity Assays

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Detailed Protocol (L929 cells):

-

Seed 1 x 10³ L929 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound (e.g., 45, 90, 180 µg/mL) in the culture medium.

-

Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Incubate for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

-

Detailed Protocol:

-

Follow steps 1-3 of the MTT assay protocol.

-

After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the absorbance at 490 nm. Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) should be included.

-

Acetylcholinesterase Inhibition Assay

This biochemical assay measures the activity of AChE in the presence of an inhibitor. The Ellman method is a commonly used colorimetric assay.

-

Detailed Protocol:

-

Prepare a homogenate of the cell or tissue sample in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Add the homogenate to the wells of a 96-well plate.

-

Add different concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15 minutes).

-

Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to each well.

-

Initiate the reaction by adding the substrate, acetylthiocholine.

-

Immediately measure the absorbance at 412 nm in a kinetic mode for a set period (e.g., 5-10 minutes) to determine the rate of the reaction. The percentage of inhibition is calculated relative to a control without the inhibitor.

-

Comparative Metabolism

The differential metabolism of this compound in insects and mammals is a critical factor contributing to its selective toxicity. While direct comparative in vitro metabolism studies using cell lines are not extensively available in the reviewed literature, studies on related carbamates like benfuracarb and carbosulfan in mammalian liver microsomes indicate that metabolism is a key detoxification pathway. In mammals, this compound is rapidly metabolized and excreted, preventing its accumulation in tissues. In contrast, insects may have a lower capacity to detoxify this compound, leading to higher internal concentrations and greater toxicity. The primary metabolic pathways in mammals involve hydrolysis and oxidation.

Conclusion

The toxicological profile of this compound reveals a clear differential in its effects on mammalian and insect cell lines. Insect cells, represented by the Sf21 line, exhibit a significantly higher sensitivity to this compound-induced cytotoxicity, with cell proliferation being inhibited at much lower concentrations compared to various mammalian cell lines. The primary mechanism of toxicity, acetylcholinesterase inhibition, is potent in both phyla but the downstream consequences and potential for detoxification appear to differ significantly. In insects, this compound disrupts the crucial octopaminergic signaling pathway, while in mammalian cells, its pro-apoptotic effects may be linked to the inhibition of the PI3K/Akt/mTOR survival pathway. The rapid metabolism and excretion of this compound in mammals is a key factor in its lower toxicity to this group. This in-depth guide provides researchers and drug development professionals with a consolidated resource of quantitative data, detailed methodologies, and pathway analyses to better understand the selective toxicity of this compound at the cellular level. Further research focusing on direct comparative metabolism in insect and mammalian in vitro systems would provide a more complete picture of the toxicokinetics and toxicodynamics of this widely used insecticide.

References

Environmental fate and persistence of Bendiocarb in different ecosystems

Executive Summary

Bendiocarb is a carbamate insecticide known for its rapid knockdown of a broad spectrum of pests. Understanding its behavior and persistence in the environment is critical for assessing its ecological risk profile. This technical guide provides an in-depth analysis of the environmental fate of this compound across soil, aquatic, and atmospheric ecosystems. This compound exhibits low to moderate persistence overall. Its degradation is primarily driven by chemical hydrolysis, which is highly pH-dependent, and microbial action in soil. In soil, its half-life is typically less than four weeks, and it has a low potential to leach into groundwater due to strong soil sorption.[1] In aquatic systems, degradation is rapid in neutral to alkaline waters but significantly slower under acidic conditions.[2] Atmospheric persistence is limited, with an estimated vapor-phase half-life of approximately 16 hours.[2] This document synthesizes quantitative data, details common experimental protocols for its study, and illustrates key degradation and analytical pathways.

Physicochemical Properties of this compound

The environmental behavior of this compound is governed by its intrinsic physicochemical properties. These properties influence its solubility, mobility, and susceptibility to various degradation processes.

| Property | Value | Significance | Reference |

| Chemical Formula | C₁₁H₁₃NO₄ | Defines the elemental composition. | [3] |

| Appearance | Odorless, white crystalline solid | Basic physical state at standard conditions. | |

| Water Solubility | 40 mg/L (at 25°C) | Moderate solubility affects its transport in aquatic systems and bioavailability. | |

| Vapor Pressure | 3.45 x 10⁻⁵ mm Hg (at 25°C) | Low volatility suggests it is not prone to significant atmospheric transport. | |

| Soil Sorption Coeff. (Koc) | 570 mL/g | High sorption to soil organic carbon indicates low mobility and leaching potential. | |

| Henry's Law Constant | < 1.0 x 10⁻⁸ atm·m³/mol | Indicates a low potential to volatilize from water or moist soil. |

Environmental Fate in Different Ecosystems

This compound's persistence and degradation pathways vary significantly depending on the environmental compartment.

In terrestrial environments, this compound is considered to have low persistence. The primary routes of dissipation are microbial degradation and, to a lesser extent, chemical hydrolysis.

-

Persistence and Degradation: The half-life (DT50) of this compound in soil is variable, ranging from less than one week to four weeks, with an average of around five days. Degradation is faster in soils with higher pH and is significantly accelerated in soils with a history of carbamate insecticide use, a phenomenon known as enhanced degradation. This occurs as microbial populations adapt to using the chemical as a carbon or nutrient source. The degradation process involves the hydrolysis of both the methyl carbamate group and the heterocyclic ring, followed by oxidation and eventual mineralization to carbon dioxide (CO₂).

-

Mobility: Due to its high soil sorption coefficient (Koc), this compound binds strongly to soil particles, particularly organic matter. This strong adsorption limits its mobility, making it unlikely to leach through the soil profile into groundwater.

Table 1: Persistence of this compound in Soil

| Parameter | Value Range | Conditions | Reference |

| Aerobic Soil Half-life (DT50) | 0.5 - 21 days | Varies with soil type, moisture, pH, and temperature. | |

| Photolysis Half-life on Soil | 0.33 days | At <30°C on the soil surface. |

The fate of this compound in water is dominated by chemical hydrolysis, a process highly sensitive to pH.

-

Persistence and Degradation: this compound does not tend to accumulate in water. Its stability is inversely proportional to pH. In acidic water (pH 5), it is relatively stable, but as the pH increases, the rate of hydrolysis accelerates dramatically. Photodegradation also contributes to its breakdown in sunlit surface waters, though to a lesser extent than hydrolysis under alkaline conditions.

-

Products of Degradation: The primary product of hydrolysis is 2,2-dimethyl-1,3-benzodioxol-4-ol (a phenol metabolite sometimes referred to as NC 7312), along with methylamine and carbon dioxide.

Table 2: Persistence of this compound in Water

| Parameter | Value | Conditions | Reference |

| Hydrolysis Half-life | 48 days | 25°C, pH 5 | |

| 81 hours | 25°C, pH 7 | ||

| 45 minutes | 25°C, pH 9 | ||

| Aqueous Photolysis Half-life | 37 days | 25°C |

Due to its low vapor pressure, this compound is not expected to be a significant atmospheric contaminant. However, models suggest that what little enters the atmosphere will exist in both vapor and particulate phases. The vapor-phase portion is susceptible to degradation by photochemically-produced hydroxyl radicals, with an estimated half-life of about 16 hours, indicating it will not persist long in the air.

Degradation Pathways

This compound is degraded through both biotic and abiotic mechanisms.

Chemical hydrolysis is the most significant abiotic degradation pathway for this compound, particularly in aquatic systems and alkaline soils. The process involves the cleavage of the carbamate ester bond. Photodegradation, or the breakdown by sunlight, can occur on soil and plant surfaces and in water, typically resulting in the formation of the corresponding phenol.

In soil, microorganisms are the primary agents of this compound degradation. Bacteria, such as Bacillus thuringiensis, have been shown to be capable of breaking down this compound. The process is often initiated by enzymatic hydrolysis of the carbamate linkage, which is then followed by further oxidation and ring cleavage, ultimately leading to mineralization.

Key Experimental Protocols

The assessment of this compound's environmental fate relies on standardized testing guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).

This protocol is designed to determine the rate and pathway of aerobic and anaerobic degradation of a chemical in soil.

-

Objective: To calculate the degradation half-life (DT50) and identify major metabolites.

-

Methodology:

-

Soil Collection: Fresh soil samples are collected, characterized (pH, organic carbon, texture), and sieved.

-

Test Substance: Radiolabeled (¹⁴C) this compound is used to trace its fate.

-

Incubation: The treated soil is incubated in flasks (microcosms) under controlled temperature, moisture, and lighting conditions. For aerobic studies, a continuous flow of air is supplied; for anaerobic, the system is purged with an inert gas like nitrogen after an initial aerobic phase.

-

Sampling: Soil samples are taken at predetermined intervals.

-

Analysis: Volatile compounds (like ¹⁴CO₂) are trapped to measure mineralization. Soil samples are extracted with appropriate solvents. The parent compound and its transformation products in the extracts are separated, identified, and quantified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

-

Data Analysis: The decline curve of the parent compound is plotted to calculate the DT50. A mass balance is performed to account for all applied radioactivity.

-

Determining the concentration of this compound in environmental water samples requires a multi-step analytical process to isolate and quantify the compound.

-

Objective: To accurately measure the concentration of this compound in industrial or municipal wastewater and natural waters.

-

Methodology:

-

Extraction: Water samples (often buffered to a neutral pH) are extracted with an immiscible organic solvent like methylene chloride using a separatory funnel. This process transfers the this compound from the aqueous phase to the organic phase.

-

Drying and Concentration: The organic extract is dried by passing it through anhydrous sodium sulfate and then concentrated to a small volume to increase the analyte concentration.

-

Cleanup: The concentrated extract may be passed through a chromatography column (e.g., packed with Florisil) to remove interfering substances from the sample matrix.

-

Analysis: The final cleaned extract is analyzed using High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) detector. The concentration is determined by comparing the peak area from the sample to that of known standards.

-

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bendiocarb for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Bendiocarb, a carbamate insecticide. The information is intended for laboratory use by researchers, scientists, and professionals in drug development. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for property determination, and includes visualizations of relevant pathways and workflows to facilitate understanding and application in a laboratory setting.

Core Physical and Chemical Properties of this compound

This compound is a white, odorless crystalline solid.[1][2] It functions as a carbamate insecticide and is known for its role as an acetylcholinesterase inhibitor.[3][4] The following tables summarize the key physical and chemical parameters of this compound relevant to its use in a laboratory environment.

Table 1: General and Physical Properties

| Property | Value | References |

| Chemical Name | 2,2-dimethyl-1,3-benzodioxol-4-yl methylcarbamate | [1] |

| CAS Number | 22781-23-3 | |

| Molecular Formula | C₁₁H₁₃NO₄ | |

| Molecular Weight | 223.23 g/mol | |

| Appearance | Odorless, white crystalline solid | |

| Melting Point | 129-130 °C (265 °F) | |

| Vapor Pressure | 0.66 mPa (4.95 x 10⁻⁶ mmHg) at 25 °C | |

| Density | 1.29 g/cm³ |

Table 2: Solubility and Partition Coefficients

| Property | Value | Temperature (°C) | pH | References |

| Water Solubility | 40 mg/L | 20 | ||

| 260 mg/L | 25 | |||

| 280 mg/L | 20 | 7 | ||

| Solubility in Organic Solvents | 20 | |||

| Acetone | Very soluble; 175,000 - 200,000 mg/L | |||

| Dichloromethane | 100,000 mg/L | |||

| Dioxane | Very soluble; 200,000 mg/L | |||

| Ethanol | Soluble; 10,000 - 40,000 mg/L | |||

| Benzene | Soluble; 40,000 mg/L | |||

| Chloroform | Soluble | |||

| n-Hexane | 225 mg/L | |||

| Octanol-Water Partition Coefficient (log Kow) | 1.7 | 25 | 6.9 |

Table 3: Stability and Reactivity

| Property | Condition | Half-life / Observation | References |

| Hydrolysis Half-life | pH 5, 25 °C | 48 days | |

| pH 7, 25 °C | 81 hours | ||

| pH 9, 25 °C | 45 minutes | ||

| Thermal Stability | Stable under normal temperatures. Decomposes above 125 °C. | ||

| Chemical Stability | Stable to light but should not be mixed with alkaline preparations. | ||

| pKa | 20 °C | 8.8 (Very weak acid) |

Experimental Protocols

The following sections detail the methodologies for determining key physical and chemical properties of this compound. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the Collaborative International Pesticides Analytical Council (CIPAC).

Determination of Octanol-Water Partition Coefficient (log Kow) - OECD 107 Shake Flask Method

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a critical parameter in assessing its environmental fate and bioaccumulation potential. The Shake Flask Method is suitable for compounds with an expected log Kow between -2 and 4.

Methodology:

-

Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours at the test temperature, followed by a 24-hour separation period.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to allow for accurate measurement in both phases after partitioning.

-

Partitioning: In a glass vessel with a stopper, combine known volumes of the pre-saturated n-octanol (containing this compound) and pre-saturated water. The volume ratio of the two phases should be varied in different experimental runs (e.g., 1:1, 1:2, 2:1).

-

Equilibration: Shake the vessel for a sufficient time to allow equilibrium to be reached. This can be determined by taking samples at different time points until the concentration in both phases remains constant. Agitation should be gentle to avoid the formation of emulsions.

-

Phase Separation: Separate the two phases. Centrifugation is the recommended method to ensure complete separation.

-

Analysis: Determine the concentration of this compound in both the n-octanol and water phases. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable analytical method.

-

Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The log Kow is then determined.

Determination of Hydrolysis as a Function of pH - OECD 111

This method determines the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Solution Preparation: Add a known amount of this compound (either non-labeled or radiolabeled) to each buffer solution in a sterile container. The concentration should not exceed half of its water solubility.

-

Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25 °C).

-

Sampling: At appropriate time intervals, withdraw aliquots from each test solution.

-

Analysis: Analyze the samples for the concentration of the parent this compound and any significant hydrolysis products. HPLC is a common analytical technique for this purpose.

-

Data Analysis: Plot the concentration of this compound against time for each pH. Determine the rate constant of hydrolysis and the half-life from the pseudo-first-order rate equation. A preliminary test at an elevated temperature (e.g., 50 °C) can be conducted to estimate the hydrolysis rate and optimize the sampling intervals for the definitive test.

Determination of this compound Concentration by High-Performance Liquid Chromatography (HPLC) - Based on CIPAC Method 232

This method is used for the quantitative analysis of this compound in technical materials and formulations.

Methodology:

-

Preparation of Standard and Sample Solutions:

-

Internal Standard Solution: Prepare a solution of propiophenone (internal standard) in acetonitrile (e.g., 0.1% w/v).

-

Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the internal standard solution to create a standard of known concentration.

-

Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a known volume of the internal standard solution.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A suitable mixture of acetonitrile and water.

-

Detection: UV detection at 254 nm.

-

Flow Rate: A typical flow rate is around 1-2 mL/min.

-

-

Analysis:

-

Inject the standard solution multiple times to ensure the reproducibility of the system.

-

Inject the sample solution.

-

-

Calculation:

-

Identify and integrate the peaks corresponding to this compound and the internal standard.

-

Calculate the response factor from the standard injection.

-

Determine the concentration of this compound in the sample by comparing the peak area ratios of this compound to the internal standard in the sample and standard chromatograms.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to this compound's mechanism of action and a typical experimental workflow.

Signaling Pathway: Acetylcholinesterase Inhibition by this compound

This compound, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve stimulation, which can result in paralysis and death of the insect. The inhibition is a reversible process.

References

Bendiocarb's Toxicological Profile in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bendiocarb, a carbamate insecticide, has been widely utilized for the control of a broad spectrum of agricultural and public health pests. Its mode of action involves the reversible inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. While effective against target pests, the non-specific nature of this mechanism raises concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the acute and chronic toxicity of this compound across a range of non-target species, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to support risk assessment and further research.

Data Presentation: Quantitative Toxicity of this compound

The following tables summarize the acute and chronic toxicity of this compound to various non-target organisms, facilitating a comparative analysis of its effects.

Acute Toxicity Data

| Organism Category | Species | Endpoint | Value | Units | Reference(s) |

| Mammals | Rat (oral) | LD50 | 34 - 156 | mg/kg | [1] |

| Guinea Pig (oral) | LD50 | 35 | mg/kg | [1] | |

| Rabbit (oral) | LD50 | 35 - 40 | mg/kg | [1] | |

| Rat (dermal) | LD50 | 566 - 800 | mg/kg | [1] | |

| Cat (oral) | LD50 | 8 | mg/kg | [2] | |

| Avian | Mallard Duck (Anas platyrhynchos) | LD50 | 3.1 | mg/kg | |

| Bobwhite Quail (Colinus virginianus) | LD50 | 19 | mg/kg | ||

| Domestic Hen | LD50 | 137 | mg/kg | ||

| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 1.55 | mg/L | |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hr LC50 | 1.65 | mg/L | ||

| Sheepshead Minnow (Cyprinodon variegatus) | 96-hr LC50 | 0.86 | mg/L | ||

| Aquatic Invertebrates | Daphnia magna | 24-hr LC50 | 0.33 | mg/L | |

| Daphnia magna | 48-hr LC50 | 0.16 | mg/L | ||

| Pond Snail (Lymnaea stagnalis) - Embryo | 24-hr LC50 | 20.39 | mg/L | ||

| Pond Snail (Lymnaea stagnalis) - Juvenile | 24-hr LC50 | 38.35 | mg/L | ||

| Terrestrial Invertebrates | Honeybee (Apis mellifera) | Oral LD50 | 0.1 | µ g/bee | |

| Earthworm (Eisenia fetida) | - | Population reduction >90% at labeled rates | - |

Chronic Toxicity Data

| Organism Category | Species | Endpoint | Value | Units | Duration | Reference(s) |

| Mammals | Rat | NOAEL (Reproductive) | 12.5 | mg/kg/day | 3 generations | |

| Rat | LOAEL (Reproductive) | 40 | mg/kg/day | 3 generations | ||

| Rat | - | Changes in organ weights, blood, and urine | 10 | mg/kg/day | 2 years | |

| Avian | Japanese Quail (Coturnix japonica) | NOEC (Reproductive) | - | - | - | |

| Fish | Zebrafish (Danio rerio) | NOEC | 12.5 | mg/L | - | |

| Aquatic Invertebrates | Ceriodaphnia dubia | NOEC | 0.006 | mg/L | - | |

| Algae | Pseudokirchneriella subcapitata | NOEC | 0.078 | mg/L | - |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of key experimental protocols based on OECD guidelines, which are often employed in the safety assessment of chemicals like this compound.

Fish, Early-Life Stage Toxicity Test (OECD Guideline 210)

-

Objective: To determine the lethal and sub-lethal effects of a chemical on the early life stages of fish.

-

Test Organism: Species such as Zebrafish (Danio rerio) are commonly used. Fertilized eggs are the starting point of the test.

-

Procedure: Fertilized fish eggs are exposed to a range of concentrations of the test substance, typically in a flow-through or semi-static system. The exposure period continues until the control group of fish are free-feeding.

-

Endpoints: Observations include survival, hatching success, time to hatching, and the presence of any morphological or behavioral abnormalities. At the end of the test, larval length and weight are measured. From this data, the No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are determined.

Daphnia magna Reproduction Test (OECD Guideline 211)

-

Objective: To assess the impact of a chemical on the reproductive output of Daphnia magna.

-

Test Organism: Young female Daphnia magna (less than 24 hours old) are used.

-

Procedure: The daphnids are exposed to a series of concentrations of the test substance over a 21-day period under semi-static or flow-through conditions.

-

Endpoints: The primary endpoint is the total number of living offspring produced per parent animal. Parental mortality and mobility are also recorded. The results are used to determine the ECx (e.g., EC10, EC50 for reproduction) and the NOEC/LOEC.

Earthworm Reproduction Test (OECD Guideline 222)

-

Objective: To evaluate the effects of chemicals in the soil on the reproductive success of earthworms.

-

Test Organism: The recommended species are Eisenia fetida or Eisenia andrei.

-

Procedure: Adult earthworms are exposed to a range of concentrations of the test substance mixed into an artificial soil substrate. The exposure duration is typically 8 weeks. After 4 weeks, the adult worms are removed, and the number of juveniles hatched from the cocoons is assessed after another 4 weeks.

-

Endpoints: The key endpoints are adult mortality, changes in adult biomass, and the number of offspring produced. These are used to calculate the LCx (e.g., LC50) for mortality and the ECx and NOEC/LOEC for reproduction.

Honey Bee, Chronic Oral Toxicity Test (10-Day Feeding) (OECD Guideline 245)

-

Objective: To determine the chronic oral toxicity of a chemical to adult honey bees.

-

Test Organism: Young adult worker honey bees (Apis mellifera), typically less than 2 days old.

-

Procedure: Bees are housed in laboratory cages and are continuously fed a sucrose solution containing the test substance at various concentrations for 10 days.

-

Endpoints: Mortality and any behavioral abnormalities are recorded daily. Food consumption is also measured to calculate the daily dose. The 10-day LC50 (lethal concentration) and LDD50 (lethal dietary dose) are determined, along with the NOEC and NOEDD (No Observed Effect Dietary Dose).

Honey Bee (Apis mellifera) Larval Toxicity Test, Single Exposure (OECD Guideline 237)

-

Objective: To assess the acute toxicity of a chemical to honey bee larvae following a single exposure.

-

Test Organism: First instar honey bee larvae (Apis mellifera) are grafted from combs into artificial cells.

-

Procedure: The larvae are reared in the laboratory on an artificial diet. On day four, they are fed a diet containing a single dose of the test substance. Observations continue until day seven.

-

Endpoints: The primary endpoint is larval mortality at 72 hours post-exposure, from which the LD50 (lethal dose) is calculated. Sub-lethal effects on development are also noted.

Avian Reproduction Test (based on OECD Guideline 206)

-

Objective: To determine the effects of a substance on the reproductive success of birds when administered through their diet.

-

Test Organism: Commonly used species include the Japanese quail (Coturnix japonica) or the Northern bobwhite (Colinus virginianus).

-

Procedure: Adult birds are fed a diet containing the test substance at various concentrations for a period of at least 20 weeks, encompassing a pre-laying period, the laying period, and a period of observation of the offspring.

-

Endpoints: A wide range of reproductive and developmental parameters are assessed, including the number of eggs laid, eggshell thickness, fertility, hatchability, and the survival and growth of the chicks. Adult mortality and general health are also monitored. The NOEC for reproductive effects is a key endpoint.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of toxicity and the flow of experimental procedures is essential for a deeper understanding. The following diagrams, created using the DOT language, illustrate these concepts.

This compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic cleft. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh). The excess ACh continuously stimulates nicotinic and muscarinic receptors on the postsynaptic neuron, resulting in a state of overstimulation that manifests as the signs of toxicity.

References

An In-depth Technical Guide on the Carcinogenicity and Reproductive Effects of Bendiocarb Exposure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bendiocarb, a carbamate insecticide, has been subject to extensive toxicological evaluation to determine its potential for carcinogenicity and reproductive and developmental effects. This technical guide provides a comprehensive review of the available scientific literature, focusing on key studies that have informed the regulatory standing of this compound. This compound's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. While classified by the U.S. Environmental Protection Agency (EPA) as a "Group E" carcinogen (evidence of non-carcinogenicity for humans), some studies have indicated potential reproductive and developmental effects at high dose levels. This document synthesizes the quantitative data from these studies, details the experimental protocols, and visualizes the key biological pathways and experimental workflows.

Carcinogenicity

Long-term bioassays in rodents have been conducted to evaluate the carcinogenic potential of this compound. The overall evidence suggests a lack of a significant carcinogenic response in mice and a potential for an increase in certain tumors in rats only at high, maternally toxic doses.

Summary of Carcinogenicity Studies

The carcinogenic potential of this compound has been assessed in long-term dietary studies in both rats and mice.

| Species | Strain | Duration | Dose Levels (ppm in diet) | Key Findings | Reference |

| Rat | CFY | 104 weeks | 0, 2, 20, 200 | A dose-dependent increase in lymphoreticular tumors was observed, with a statistically significant effect only at the highest dose (200 ppm). | [1] |

| Mouse | CD-1 | Not specified | 0, 50, 250, 1250 | No significant, treatment-related increases in tumor incidence were observed at any dose level. | [1] |

Experimental Protocols: Chronic Toxicity/Carcinogenicity Study (General)

The methodologies for these studies generally follow international guidelines, such as the OECD Test Guideline 452 for chronic toxicity studies.

Objective: To determine the potential of a substance to cause chronic toxicity and/or cancer with long-term exposure.

Test System:

-

Species: Typically rat and mouse.

-

Number of Animals: At least 50 animals of each sex per dose group.

-

Dosing: The test substance is administered in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice). At least three dose levels plus a control group are used.

Observations and Examinations:

-

Clinical Observations: Daily checks for signs of toxicity, and more detailed examinations weekly.

-

Body Weight and Food/Water Consumption: Measured weekly for the first 13 weeks, and monthly thereafter.

-

Hematology and Clinical Chemistry: Blood samples are collected at interim periods (e.g., 6, 12, 18 months) and at termination to assess a range of hematological and biochemical parameters.

-

Pathology: All animals undergo a full gross necropsy at the end of the study. All organs and tissues are examined microscopically for any signs of pathology, with special attention to neoplastic and non-neoplastic lesions.

Data Analysis:

-

Tumor incidence data are analyzed using appropriate statistical methods to determine if there is a significant increase in tumors in the treated groups compared to the control group. Survival analysis is also performed.

Experimental Workflow for a Chronic Toxicity/Carcinogenicity Study

Reproductive and Developmental Effects

This compound has been evaluated for its potential to cause reproductive and developmental toxicity in multi-generation studies in rats and developmental toxicity studies in rabbits. The findings suggest that adverse effects on reproduction and development generally occur at dose levels that also induce maternal toxicity.

Summary of Reproductive and Developmental Toxicity Studies

| Study Type | Species | Strain | Dose Levels | Key Findings | Reference |

| Three-Generation Reproduction | Rat | Not specified | Up to 12.5 mg/kg/day (dietary) | No effects on fertility and reproduction were observed. At a very high dose of 40 mg/kg/day (prenatal and postnatal), maternal toxicity, reduced pup weight, and decreased survival rates were noted. The No-Observed-Effect Level (NOEL) was 20 mg/kg/day. | [2] |

| Developmental Toxicity (Teratology) | Rat | Not specified | 0.25, 1, and 4 mg/kg (gavage, GD 6-15) | No significant differences in offspring between control and treated groups. Reduced survival rates or lowered birth weights were seen in 2 out of 21 dams at the highest dose of 4 mg/kg. | [1] |

| Developmental Toxicity (Teratology) | Rabbit | Not specified | 2.5 and 5 mg/kg (in utero, GD 6-28) | A dose-dependent increase in eye abnormalities (e.g., cloudy areas) and undeveloped pubic bones was observed. These effects occurred in the presence of maternal toxicity. | [1] |

| Developmental Toxicity (Teratology) | Rabbit | Not specified | 5 mg/kg/day (gestation) | No teratogenic effects were observed in the offspring. |

Experimental Protocols: Two-Generation Reproduction Toxicity Study (OECD 416)

This type of study is designed to assess the effects of a substance on all phases of the reproductive cycle.

Objective: To evaluate the effects of a test substance on male and female reproductive performance, including gonadal function, mating behavior, conception, gestation, parturition, lactation, and early offspring development.

Test System:

-

Species: Typically the rat.

-

Number of Animals: Sufficient to have at least 20 pregnant females per group at term.

-

Dosing: The test substance is administered to the parental (P) generation before mating, during mating, and for females, throughout gestation and lactation. The F1 generation is then selected and also dosed through maturity, mating, and the production of the F2 generation.

Endpoints Evaluated:

-

Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, sperm parameters (motility, morphology, count), mating and fertility indices, gestation length, and parturition observations.

-

Offspring: Viability, sex ratio, clinical signs, body weight, and developmental landmarks (e.g., anogenital distance, nipple retention).

-

Pathology: Gross necropsy of all parental animals and offspring. Histopathology of reproductive organs.

Workflow for a Two-Generation Reproductive Toxicity Study

Mechanism of Action and Signaling Pathways

Primary Mechanism: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other carbamate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to overstimulation of cholinergic receptors and disruption of nerve impulse transmission. This inhibition is reversible.

Acetylcholinesterase Inhibition Pathway

Potential for Endocrine Disruption and Reproductive Effects

While AChE inhibition is the primary mode of action, the reproductive and developmental effects observed at high doses may involve other mechanisms. Carbamate pesticides, as a class, have been investigated for their potential to act as endocrine-disrupting chemicals (EDCs). EDCs can interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior.

One of the key pathways that could be affected is the Hypothalamic-Pituitary-Gonadal (HPG) axis , which regulates the production of sex hormones. Disruption of the HPG axis can lead to altered steroidogenesis (the production of steroid hormones like testosterone and estrogen) and gametogenesis (the production of sperm and eggs). Although direct evidence for this compound's action on the HPG axis is limited, it represents a plausible pathway for the observed reproductive toxicities of carbamates in general.

Potential Impact of Carbamates on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Conclusion

Based on the available toxicological data, this compound is not considered to be a carcinogen in humans. The observed increase in lymphoreticular tumors in rats occurred only at a high dose level and was not replicated in mice.

Adverse reproductive and developmental effects have been noted in animal studies, but generally at doses that also caused maternal toxicity. These effects include reduced pup survival and weight, and skeletal and eye abnormalities. The primary mechanism of this compound toxicity is the reversible inhibition of acetylcholinesterase. The potential for endocrine disruption via the HPG axis is a plausible, though not definitively established, secondary mechanism that may contribute to the observed reproductive outcomes at high exposure levels.

For drug development professionals, this profile suggests that while carcinogenicity is not a primary concern, a thorough evaluation of potential reproductive and developmental toxicity would be warranted for any structurally related compounds, with a focus on establishing clear no-observed-adverse-effect levels and understanding the dose-response relationship in the context of maternal toxicity.

References

Methodological & Application

Application Note: Quantification of Bendiocarb in Wettable Powder Formulations using HPLC-UV

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Bendiocarb in wettable powder formulations. The described protocol is intended for researchers, scientists, and quality control professionals in the agrochemical and pesticide industry. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, providing a reliable and efficient means for routine analysis.

Introduction

This compound is a carbamate insecticide widely used in public health and agriculture to control a variety of pests.[1] It functions as a reversible inhibitor of acetylcholinesterase, an essential enzyme in the nervous system.[2][3] this compound is commonly available in formulations such as wettable powders, dusts, and granules.[1][4] Accurate quantification of the active ingredient in these formulations is crucial for ensuring product quality, efficacy, and safety. This document provides a detailed protocol for the determination of this compound in wettable powder formulations using a validated HPLC-UV method, based on established and recognized analytical procedures.

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound (2,2-dimethyl-1,3-benzodioxol-4-yl methylcarbamate).

Experimental Protocol

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

Propiophenone (internal standard, ≥99% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Wettable powder formulation containing this compound

-

0.45 µm syringe filters

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Isocratic pump

-

Autosampler

-

UV-Vis detector

-

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Pipettes

-

Ultrasonic bath

-

Vortex mixer

Chromatographic Conditions

| Parameter | Value |

| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 254 nm |

| Column Temperature | Ambient (~25 °C) |

| Run Time | Approximately 10 minutes |

Preparation of Standard Solutions

Internal Standard Stock Solution (ISS): Accurately weigh approximately 100 mg of propiophenone and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This yields a concentration of approximately 1 mg/mL.

This compound Standard Stock Solution: Accurately weigh approximately 25 mg of this compound analytical standard and transfer it to a 50 mL volumetric flask. Add 5.0 mL of the ISS and dilute to volume with acetonitrile. This solution contains approximately 0.5 mg/mL of this compound and 0.1 mg/mL of propiophenone.